[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE is a complex organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a thiophene ring, and a pyrazole core, making it a versatile molecule for diverse chemical reactions and applications.
Preparation Methods
The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the methylenedioxy group.
Synthesis of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The benzodioxole and pyrazole intermediates are then coupled with a thiophene derivative through a series of condensation and cyclization reactions.
Final Assembly:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert nitro groups to amines or reduce double bonds.
Cyclization: Intramolecular cyclization reactions can form additional ring structures, enhancing the compound’s complexity.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The pyrazole core is known to inhibit certain enzymes, while the thiophene ring can enhance binding affinity to biological targets. These interactions can lead to the modulation of cellular processes, including apoptosis, cell cycle regulation, and signal transduction.
Comparison with Similar Compounds
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE can be compared with similar compounds such as:
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound features a simpler structure with a benzodioxole moiety and an ethanol group.
3-(1,3-Benzodioxol-5-yl)-2-(2-methoxyphenyl)acrylonitrile: This compound includes a benzodioxole ring and a methoxyphenyl group, differing in its functional groups and overall structure.
2-(1,3-Benzodioxol-5-yl)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid: This compound has a benzodioxole ring and a pyrrolidine carboxylic acid moiety, showcasing different reactivity and applications.
The uniqueness of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE lies in its combination of structural elements, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H20N4O3S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |
InChI |
InChI=1S/C20H20N4O3S/c25-20(16-11-15(21-22-16)19-2-1-9-28-19)24-7-5-23(6-8-24)12-14-3-4-17-18(10-14)27-13-26-17/h1-4,9-11H,5-8,12-13H2,(H,21,22) |
InChI Key |
HQRFGSMBNPVXGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=NNC(=C4)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.